

what is the structure of cibinetide peptide

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Compound Focus: Cibinetide

CAS No.: 1208243-50-8

Cat. No.: S523699

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Structural Characteristics of Cibinetide

The table below summarizes the key structural and chemical properties of **cibinetide**:

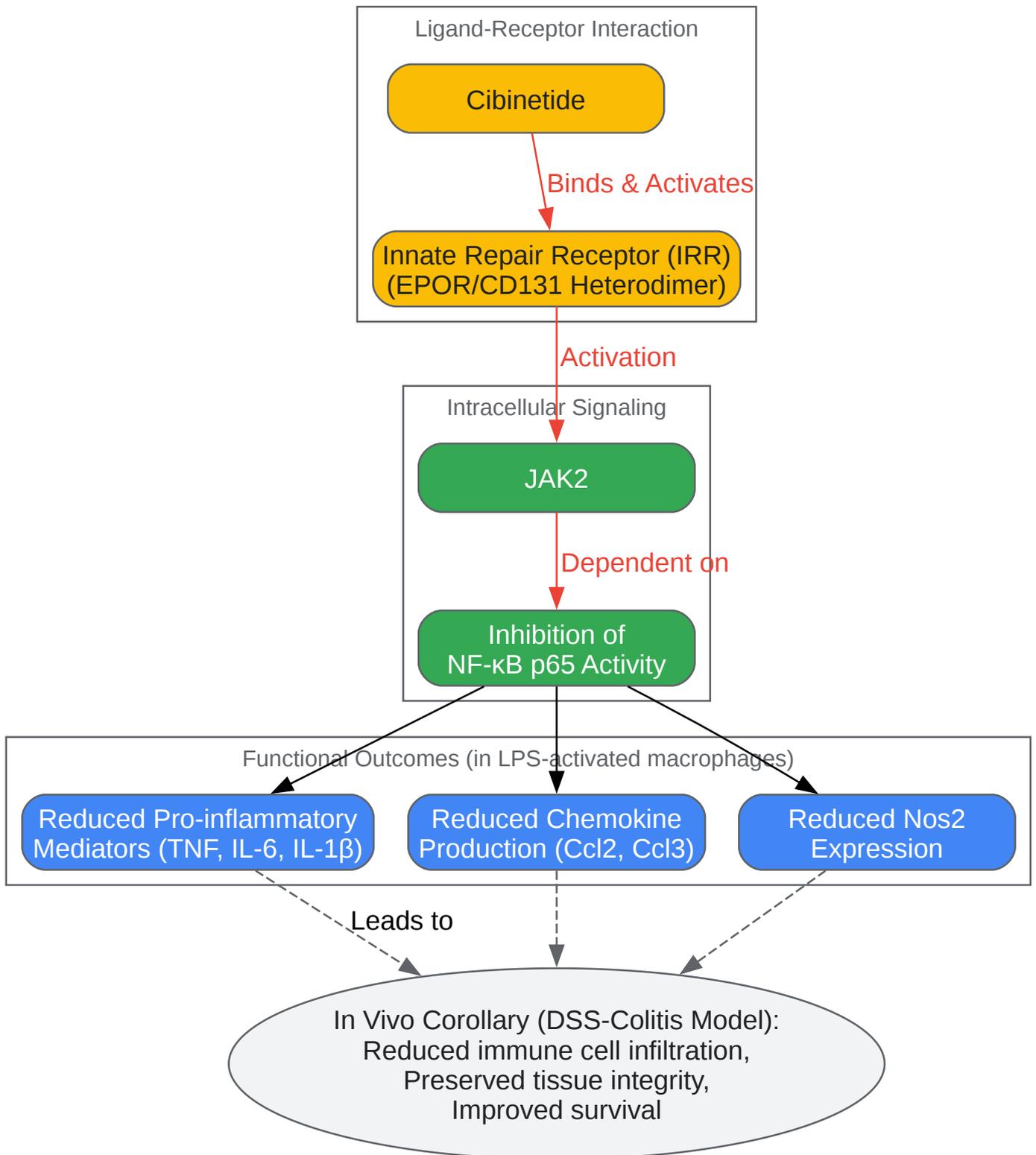
Property	Description
Amino Acid Sequence	Pyroglutamic Acid-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser [1] [2]
Sequence (Short Form)	Pyr-EQLERALNSS [2]
Molecular Formula	$C_{51}H_{84}N_{16}O_{21}$ [1] [3] [2]
Molecular Weight	1257.31 g/mol [1] [3] [2]
CAS Number	1208243-50-8 [1] [3] [2]
Chemical Modification	The N-terminal glutamate is cyclized to pyroglutamic acid (Pyr or Glp) [4] [2]

Cibinetide mimics the three-dimensional structure of the **helix B surface domain of erythropoietin (EPO)** [1] [4] [5]. This design allows it to retain the tissue-protective and anti-inflammatory activities of EPO without binding to the classical EPO receptor homodimer responsible for erythropoiesis [6] [5].

Receptor Targeting and Signaling Mechanism

Cibinetide's primary mechanism of action is the selective activation of the **Innate Repair Receptor (IRR)**, a heterodimer composed of the erythropoietin receptor (EPOR) and the beta-common receptor (β cR, CD131) [6] [1] [5]. This receptor is upregulated following tissue injury.

The diagram below illustrates the core signaling pathway and experimental evidence demonstrating **cibinetide**'s anti-inflammatory mechanism.



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Cibinetide's anti-inflammatory mechanism via IRR activation, JAK2, and NF- κ B inhibition [6].

Experimental Evidence and Protocols

Key findings from a study using dextran sulphate sodium (DSS)-induced colitis in C57BL/6N mice demonstrate **cibinetide's** therapeutic potential [6].

In Vivo Model of Colitis

- **Disease Induction:** Colitis was induced in mice by administering **3% DSS** in drinking water for 7 days [6].
- **Treatment Protocol:** After colitis was established (day 8), mice were treated for 7 days with daily intraperitoneal injections of either **cibinetide, EPO, or solvent (PBS)** [6].
- **Key Assessments:**
 - **Clinical Outcomes:** Weight change, survival, fecal hemoglobin content (for intestinal bleeding), and hemoglobin levels in blood [6].
 - **Histopathology:** Colitis score and assessment of immune cell infiltration and mucosal thickening [6].
 - **Immune Cell Analysis:** Flow cytometry of lamina propria cells to quantify neutrophils, monocytes, eosinophils, and T-cell subsets [6].
 - **Cytokine/Chemokine Measurement:** mRNA expression of Ccl2, Ccl3, TNF, IL-1 β , and IL-6 in FAC-sorted macrophages [6].
 - **Receptor & Signaling Studies:** Epor and CD131 mRNA expression and p65 (NF- κ B) binding activity in sorted macrophages [6].

In Vitro Mechanism Elucidation

- **Cell System:** Primary macrophages activated with LPS [6].
- **Intervention:** Treatment with **cibinetide**.
- **Mechanistic Probes:**
 - Use of **CD131-deficient cells** to confirm receptor necessity [6].
 - Use of **JAK2 inhibitors** to confirm signaling pathway dependence [6].
- **Key Readout:** Inhibition of **NF- κ B subunit p65** activity, leading to reduced production of pro-inflammatory mediators [6].

Key Pharmacological Properties

Property	Description
Primary Target	Innate Repair Receptor (IRR) - EPOR/CD131 heterocomplex [6] [1]
Main Activities	Anti-inflammatory, tissue-protective, anti-apoptotic, analgesic [6] [5]
Erythropoietic Effect	None (does not activate EPOR homodimers) [6]
Reported Half-Life	Short plasma half-life (approx. 2 minutes), yet triggers sustained biological effects [2] [5]

Cibinetide represents a targeted therapeutic strategy. Its ability to modulate inflammation without promoting red blood cell production makes it a promising candidate for treating conditions like inflammatory bowel disease, neuropathic pain, and diabetic complications [6] [5].

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